4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid
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Overview
Description
The compound “4-[®-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid” is a complex organic molecule that combines a phenolic structure with a tert-butylamino group and a dihydroxybutanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[®-(tert-butylamino)-hydroxymethyl]-3-chlorophenol typically involves multiple steps, starting with the preparation of the phenolic core. The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a tert-butylamine reacts with a suitable precursor. The hydroxymethyl group is then added via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the molecule, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenol ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, potentially inhibiting their activity. The phenolic hydroxyl group can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[®-(tert-butylamino)-hydroxymethyl]-3-methylphenol
- 4-[®-(tert-butylamino)-hydroxymethyl]-3-bromophenol
- 4-[®-(tert-butylamino)-hydroxymethyl]-3-fluorophenol
Uniqueness
The presence of the 2,3-dihydroxybutanedioic acid moiety distinguishes this compound from its analogs. This moiety can enhance the compound’s solubility and reactivity, making it more versatile in various applications .
Properties
Molecular Formula |
C15H22ClNO8 |
---|---|
Molecular Weight |
379.79 g/mol |
IUPAC Name |
4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C11H16ClNO2.C4H6O6/c1-11(2,3)13-10(15)8-5-4-7(14)6-9(8)12;5-1(3(7)8)2(6)4(9)10/h4-6,10,13-15H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m11/s1 |
InChI Key |
MZTTWQSGBIRTFY-PRCBPEIBSA-N |
Isomeric SMILES |
CC(C)(C)N[C@@H](C1=C(C=C(C=C1)O)Cl)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC(C)(C)NC(C1=C(C=C(C=C1)O)Cl)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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